molecular formula C12H12N2O2 B14172634 Harmalacidine CAS No. 26579-69-1

Harmalacidine

Cat. No.: B14172634
CAS No.: 26579-69-1
M. Wt: 216.24 g/mol
InChI Key: MWEGNYFSTKOOSD-UHFFFAOYSA-N
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Description

This compound has garnered significant attention due to its potent cytotoxic properties, particularly against human leukemia cell lines . Harmalacidine is one of the many alkaloids found in Peganum harmala, which has been traditionally used for its medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of harmalacidine involves the extraction of alkaloids from the seeds of Peganum harmala. The process typically includes:

    Extraction: The seeds are ground and subjected to solvent extraction using methanol or ethanol.

    Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.

    Purification: Further purification is achieved using recrystallization techniques.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced techniques ensures the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Harmalacidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as harmaline.

    Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Quinazoline derivatives.

    Reduction: Harmaline and other reduced forms.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Harmalacidine has a wide range of scientific research applications:

Mechanism of Action

Harmalacidine exerts its effects primarily through the mitochondrial and protein tyrosine kinase signaling pathways (PTKs-Ras/Raf/ERK) . It induces apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its potent cytotoxicity against leukemia cells and its specific mechanism of action targeting mitochondrial and protein tyrosine kinase pathways . This makes it a promising candidate for further research and potential therapeutic applications.

Properties

CAS No.

26579-69-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

7-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C12H12N2O2/c1-16-7-2-3-8-9-4-5-13-12(15)11(9)14-10(8)6-7/h2-3,6,14H,4-5H2,1H3,(H,13,15)

InChI Key

MWEGNYFSTKOOSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=O)NCC3

Origin of Product

United States

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